
Spectroscopic and Structural Elucidation of
Kadsulignan C: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Kadsulignan C

Cat. No.: B15593478 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and

structural elucidation of Kadsulignan C, a novel lignan isolated from the root bark of Kadsura

longipedunculata. The information presented herein is intended to serve as a valuable resource

for researchers engaged in natural product chemistry, medicinal chemistry, and drug discovery.

Spectroscopic Data
The structural characterization of Kadsulignan C was achieved through a combination of mass

spectrometry and one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy.

The key spectroscopic data are summarized in the tables below.

Mass Spectrometry (MS) Data
High-resolution mass spectrometry was utilized to determine the elemental composition and

molecular weight of Kadsulignan C.

Parameter Value

Molecular Formula C₃₂H₃₄O₁₁

HR-ESI-MS (m/z) [M]⁺ 594
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¹H Nuclear Magnetic Resonance (NMR) Data
The ¹H NMR spectrum provides detailed information about the proton environments within the

molecule. The spectrum for Kadsulignan C was recorded in CDCl₃.

Position
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

1-Me 1.83 d 7.0

2-H 6.55 s

3-OMe 3.86 s

4-OMe 3.82 s

5-H 2.50 dq 10.0, 7.0

6-H 4.88 d 10.0

7-H 2.15 m

8-H 5.82 d 13.0

9-Me 1.25 d 7.0

10-H 6.47 s

11-OMe 3.84 s

12-OMe 3.90 s

1'-H 7.98 m

2'-H, 6'-H 7.45 m

3'-H, 5'-H 7.58 m

4'-H 7.45 m

OAc-Me 1.88 s

¹³C Nuclear Magnetic Resonance (NMR) Data
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The ¹³C NMR spectrum provides information about the carbon skeleton of Kadsulignan C. The

spectrum was recorded in CDCl₃.
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Position Chemical Shift (δ, ppm)

1 133.7

2 103.3

3 151.7

4 140.8

5 40.8

6 77.8

7 45.4

8 80.8

9 13.9

10 106.6

11 149.2

12 138.0

13 135.2

14 125.1

15 60.7

16 56.1

17 130.4

18 128.4

19 129.7

20 133.0

21 166.2 (Benzoyl C=O)

22 170.0 (Acetyl C=O)

23 20.7 (Acetyl Me)
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3-OMe 61.1

4-OMe 56.1

11-OMe 61.1

12-OMe 56.1

Experimental Protocols
Isolation of Kadsulignan C[1]
Kadsulignan C was isolated from the root bark of Kadsura longipedunculata. The crude

alcoholic extract of the root bark was suspended in water and then extracted with ether. The

resulting ether extract was subjected to column chromatography on silica gel. Elution was

performed with a gradient of petroleum ether, benzene, and benzene-ethyl acetate (10:1 and

4:1). The fractions eluted with benzene-ethyl acetate (4:1) yielded a crystalline mixture. This

mixture was further purified by re-chromatography on silica gel using benzene-ethyl acetate

(6:1) as the eluent to afford pure Kadsulignan C, which was then crystallized from a

chloroform-petroleum ether mixture.[1]

Spectroscopic Analysis[1]
The structure of Kadsulignan C was elucidated using a combination of spectroscopic

techniques.[1] Mass spectra were recorded to determine the molecular weight and formula. ¹H

and ¹³C NMR spectra were acquired to establish the connectivity of protons and carbons. The

stereochemistry of Kadsulignan C was determined through 2D NMR experiments, including

¹H-¹³C long-range COSY, and by chemical transformation to a known compound.[1]

Experimental Workflow
The following diagram illustrates the general workflow for the isolation and structural elucidation

of Kadsulignan C.
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Caption: Workflow for the Isolation and Structural Elucidation of Kadsulignan C.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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